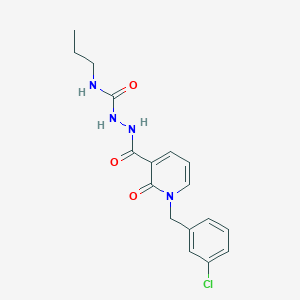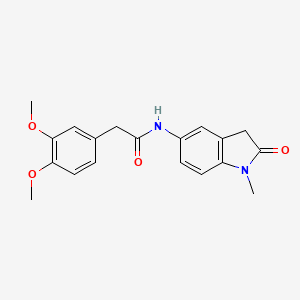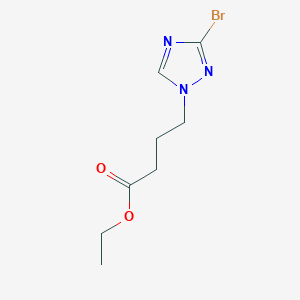
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-propylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-propylhydrazinecarboxamide is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 3-chlorobenzyl group and the carboxamide functionality suggest potential pharmacological properties, as seen in related compounds.
Synthesis Analysis
The synthesis of related compounds, such as 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, involves the reaction of 3-chlorobenzoyl-indolizine-1-carboxylic acid with substituted aromatic amines, using triethylamine and Pybop reagent as a catalyst . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups, such as those mentioned in the first paper, is characterized by extensive intramolecular hydrogen bonds . These structural features are crucial as they can influence the biological activity and stability of the compound. The presence of a 3-chlorobenzyl moiety in the compound of interest suggests that similar intramolecular interactions may be present, potentially affecting its conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide group is known for its participation in hydrogen bonding and can undergo various chemical reactions, including hydrolysis and nucleophilic acyl substitution. The 3-chlorobenzyl component may be involved in electrophilic aromatic substitution reactions, given the presence of a chlorine atom which can act as a leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of both polar (carboxamide) and nonpolar (chlorobenzyl) groups. The compound's melting point, boiling point, and stability would be influenced by the intramolecular hydrogen bonds and the overall molecular conformation . The presence of the chlorine atom could also impart certain electronic properties, such as increased electron density on the aromatic ring, which could affect its interaction with biological targets .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Medicinal Chemistry Applications
Novel Pyrazole, Pyridine, and Pyrimidine Derivatives : The synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been a focus of research. These compounds have been synthesized using different intermediates and methods, showing the versatility of heterocyclic chemistry in producing compounds with potential biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).
Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of tetrahydrobenzo[b]thiophene derivatives, demonstrating an efficient and rapid method to produce heterocyclic compounds, which could have applications in drug discovery and development (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial and Anticancer Evaluation : The synthesis and biological evaluation of novel 2-chloro-3-hetarylquinolines have been conducted, highlighting the importance of creating new compounds that exhibit antimicrobial and anticancer properties. Such research underscores the continuous need for new drugs to combat resistant strains of bacteria and various forms of cancer (Bondock & Gieman, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a significant role in the initiation of apoptotic cell death and is considered a vital target for therapeutic intervention in several diseases.
Mode of Action
It is known that many indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of the compound with its target, Caspase-3, may result in changes that affect the normal functioning of the enzyme, potentially inhibiting its activity and affecting the process of apoptosis .
Biochemical Pathways
The compound, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its potential target, the compound may have an impact on apoptosis, potentially inhibiting the process and affecting cell survival
Propriétés
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-2-8-19-17(25)21-20-15(23)14-7-4-9-22(16(14)24)11-12-5-3-6-13(18)10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,23)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVNZQIBCMWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)


![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)